Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Description
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 63010-69-5 or 71083-06-2) is a fluorinated quinoline derivative with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol . It is characterized by a hydroxy group at position 4, a fluorine atom at position 8, and an ethyl ester moiety at position 3 of the quinoline backbone. The compound is typically stored at 2–8°C in dry conditions and is used extensively in pharmaceutical and materials science research due to its structural versatility . Its purity is often ≥95%, and it is supplied as a research-grade reagent for synthetic applications .
Properties
IUPAC Name |
ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYCZQHTGRPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351700 | |
| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-06-2, 63010-69-5 | |
| Record name | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71083-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 8-fluoroquinoline-4-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structure enhances the efficacy of drugs targeting bacterial infections and cancer. The compound's ability to inhibit specific biological targets makes it a candidate for developing new therapeutic agents.
Case Study: Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study showed that derivatives of this compound effectively inhibited the growth of various pathogenic bacteria, suggesting its potential as a lead compound for new antibiotics .
Antimicrobial Research
The unique structural features of this compound contribute to its effectiveness against a broad spectrum of pathogens. Its mechanism of action includes disrupting bacterial cell membranes and interfering with metabolic pathways.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Fluorescent Probes
The compound’s fluorescent properties make it suitable for use in biological imaging. It can be utilized as a probe to visualize cellular processes in real-time, aiding researchers in studying dynamic biological systems.
Application Example: Cellular Imaging
In a study focused on cancer cells, this compound was used to track cellular responses to drug treatments, providing insights into the mechanisms of drug action and resistance .
Material Science
In material science, this compound can be incorporated into polymers to enhance their properties. This includes improving thermal stability and UV resistance, making it beneficial for various industrial applications.
Case Study: Polymer Modification
Research indicated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties and increased durability against environmental stressors .
Biochemical Assays
This compound is employed in biochemical assays to study enzyme activity and interactions. Its role as an inhibitor of cytochrome P450 enzymes highlights its importance in pharmacology and toxicology research.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-3-carboxylate derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Reactivity and Bioactivity The 8-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., Ethyl 4-hydroxyquinoline-3-carboxylate) due to fluorine’s electronegativity and small atomic radius . Bromo (8-Br) and chloro (5-Cl) analogs exhibit higher molecular weights and altered electronic properties, making them suitable for cross-coupling reactions in medicinal chemistry .
Physicochemical Properties Lipophilicity: The 5-chloro-8-fluoro analog (logP ~2.8) is more lipophilic than the 8-fluoro derivative (logP ~2.1), influencing membrane permeability . Solubility: Methoxy-substituted derivatives (e.g., Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, CAS 77156-78-6) show improved aqueous solubility compared to halogenated analogs .
Synthetic Applications Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a key intermediate in Suzuki-Miyaura couplings for generating biaryl quinolines . The nitro-substituted analog (Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, CAS 131548-98-6) is used in redox-active scaffolds for antitubercular agents .
Market and Research Use
Biological Activity
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline ring system, characterized by the presence of a fluorine atom at the 8-position and a hydroxyl group at the 4-position. Its molecular formula is CHFNO, with a molecular weight of approximately 235.21 g/mol. These structural features contribute significantly to its chemical reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways crucial for bacterial survival.
2. Anticancer Activity
Research has shown that derivatives of this compound can exhibit selective cytotoxicity towards cancer cells. For instance, certain synthesized analogs have been tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, revealing promising results in selectively targeting resistant cancer cells while sparing normal fibroblasts . This selectivity suggests potential applications in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: Some quinoline derivatives are known to intercalate into DNA, disrupting its structure and function, which is critical for cellular replication and transcription.
- Enzyme Inhibition: The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play vital roles in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.
- Antibacterial Mechanisms: The interaction with bacterial cell membranes and metabolic pathways leads to cell death, making it a candidate for further investigation in antimicrobial drug development.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Activity: A recent study evaluated the minimum inhibitory concentrations (MICs) of this compound against various pathogens, demonstrating effective inhibition comparable to established antibiotics like ciprofloxacin .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin | ≤1 |
| Escherichia coli | 20 | Ciprofloxacin | ≤1 |
| Klebsiella pneumoniae | 25 | Ciprofloxacin | ≤1 |
Q & A
Basic: How can researchers optimize the synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate to improve yield and purity?
Answer:
Optimization involves selecting solvents (e.g., DMSO, DMF) and catalysts (e.g., Bu₄NI) to control reaction pathways. For example, solvent polarity influences the ratio of N-alkylated vs. O-alkylated derivatives during ethylation. Monitoring via TLC and HPLC ensures reaction progress, while recrystallization or column chromatography purifies the product. Adjusting reaction temperature (e.g., 60–80°C) and time (12–72 hours) can mitigate side reactions .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C8, hydroxyl at C4) and confirms esterification via ethyl group signals (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 269.66 for C₁₂H₉ClFNO₃) and fragmentation patterns.
- X-ray Crystallography: Resolves intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) and confirms stereochemistry .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency Measures: Immediate rinsing with water for skin/eye exposure and medical consultation for persistent symptoms.
- Storage: Airtight containers in dry, cool environments to prevent degradation .
Advanced: How can regioselectivity challenges in derivatizing the quinoline core be addressed?
Answer:
Regioselectivity in alkylation or acylation is controlled by:
- Steric Effects: Bulky reagents favor less hindered sites (e.g., O-alkylation over N-alkylation).
- Electrophilic Directing Groups: Fluorine at C8 activates specific positions for electrophilic substitution.
- In Situ Monitoring: ¹⁹F NMR tracks reaction progress, while DFT calculations predict reactive sites .
Advanced: What crystallographic techniques and software are used to resolve the compound’s solid-state structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines hydrogen-bonding networks (e.g., C–H⋯O/Cl interactions). Parameters like R-factor (<0.06) and data-to-parameter ratio (>12:1) ensure accuracy. Thermal ellipsoid analysis evaluates molecular packing stability .
Advanced: How is the antimicrobial activity of quinoline derivatives evaluated in preclinical studies?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Kinetics: Assess bactericidal effects over 24 hours.
- Synergy Studies: Combine with β-lactams or aminoglycosides to identify potentiation .
Advanced: What mechanistic insights guide the design of fluoroquinolone derivatives from this compound?
Answer:
- Topoisomerase Inhibition: Fluorine at C8 enhances DNA gyrase binding.
- Isotope Labeling: ¹⁸O-tracing studies elucidate hydroxyl group reactivity during ester hydrolysis.
- Computational Docking: Molecular dynamics simulations predict binding affinity to bacterial targets .
Advanced: How do solvent and additive interactions influence product distribution during synthesis?
Answer:
- Polar Solvents (e.g., DMSO): Stabilize charged intermediates, favoring N-alkylation.
- Additives (e.g., Bu₄NI): Act as phase-transfer catalysts, altering reaction kinetics.
- Design of Experiments (DoE): Multivariate analysis identifies optimal solvent/additive combinations .
Advanced: What techniques elucidate intermolecular interactions in crystalline derivatives?
Answer:
- Hirshfeld Surface Analysis: Maps close contacts (e.g., H⋯F, H⋯O) in polymorphs.
- DSC/TGA: Thermal stability studies correlate with hydrogen-bond strength.
- Solid-State NMR: Probes local electronic environments of fluorine and carbonyl groups .
Advanced: How can computational modeling predict the compound’s reactivity and biological targets?
Answer:
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites.
- Pharmacophore Mapping: Aligns structural features (e.g., 4-hydroxy group) with known antibacterial pharmacophores.
- ADMET Prediction: Models pharmacokinetic properties (e.g., LogP, solubility) for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
